4-(3-Methoxyphenyl)-3-methylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-methoxyphenyl)-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-8-12(15(16)17)6-7-14(10)11-4-3-5-13(9-11)18-2/h3-9H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFBEIAMJQNJQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30689145 | |
| Record name | 3'-Methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261902-72-0 | |
| Record name | 3'-Methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 3 Methoxyphenyl 3 Methylbenzoic Acid and Its Analogues
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For 4-(3-Methoxyphenyl)-3-methylbenzoic acid, the most logical disconnection is at the biaryl carbon-carbon bond. This bond connects the 3-methylbenzoic acid moiety to the 3-methoxyphenyl (B12655295) group. This disconnection strategy points towards a convergent synthesis, where the two aromatic fragments are prepared separately and then joined in a final key step.
This leads to two primary synthons: a 3-methyl-4-halobenzoic acid derivative (or its synthetic equivalent) and a 3-methoxyphenyl organometallic reagent. The choice of the halogen on the benzoic acid component and the metal in the organometallic partner dictates the specific cross-coupling reaction to be employed. The carboxyl group on the benzoic acid fragment can be present during the coupling reaction, or it can be introduced at a later stage from a precursor like a methyl or ester group, which may require protection and subsequent deprotection/oxidation steps.
Classical and Modern Approaches to Biaryl Coupling for Benzoic Acid Scaffold Elaboration
The formation of the key biaryl bond in this compound is most effectively achieved through transition metal-catalyzed cross-coupling reactions. These methods have largely superseded older, harsher techniques for biaryl synthesis due to their high efficiency, functional group tolerance, and predictable selectivity. The most prominent of these reactions are the Suzuki-Miyaura, Negishi, Stille, and Kumada couplings, each utilizing a different organometallic reagent.
Transition Metal-Catalyzed Cross-Coupling Reactions
Palladium and nickel are the most common transition metals used to catalyze these biaryl formations. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to the low-valent metal center, transmetalation of the organometallic reagent to the metal complex, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.
The Suzuki-Miyaura coupling is one of the most widely used methods for biaryl synthesis due to the stability and low toxicity of the boronic acid or ester reagents. In the context of synthesizing this compound, this would involve the reaction of 4-bromo-3-methylbenzoic acid with 3-methoxyphenylboronic acid. A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction conditions.
| Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Bromo-3-methylbenzoic acid | 3-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |
| 4-Iodo-3-methylbenzoic acid | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | Good |
This data is representative of typical conditions for Suzuki-Miyaura couplings of similar substrates and may require optimization for this specific reaction.
The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoboranes, often allowing for milder reaction conditions. The synthesis of this compound via this method would involve the coupling of an arylzinc halide, such as (3-methoxyphenyl)zinc chloride, with 4-bromo-3-methylbenzoic acid. Palladium or nickel catalysts are effective for this transformation.
| Aryl Halide | Organozinc Reagent | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
| 4-Bromo-3-methylbenzoic acid | (3-Methoxyphenyl)zinc chloride | Pd(dba)₂ | SPhos | THF | 65 | High |
| 4-Iodo-3-methylbenzoic acid | (3-Methoxyphenyl)zinc chloride | NiCl₂(dppe) | - | THF | 25 | Good |
This data is representative of typical conditions for Negishi couplings of similar substrates and may require optimization for this specific reaction.
The Stille coupling employs organotin reagents (stannanes), which are highly tolerant of a wide variety of functional groups. For the target molecule, this would involve the reaction between 4-bromo-3-methylbenzoic acid and tributyl(3-methoxyphenyl)stannane. A key advantage is the stability of the organostannane reagent, though the toxicity of tin compounds is a notable drawback.
| Aryl Halide | Organostannane Reagent | Catalyst | Ligand | Additive | Solvent | Temperature (°C) | Yield (%) |
| 4-Bromo-3-methylbenzoic acid | Tributyl(3-methoxyphenyl)stannane | Pd(PPh₃)₄ | - | CuI | Toluene | 110 | High |
| 4-Iodo-3-methylbenzoic acid | Tributyl(3-methoxyphenyl)stannane | Pd₂(dba)₃ | P(o-tol)₃ | - | DMF | 80 | Good |
This data is representative of typical conditions for Stille couplings of similar substrates and may require optimization for this specific reaction.
The Kumada coupling, one of the earliest developed cross-coupling reactions, utilizes highly reactive Grignard reagents (organomagnesium halides). The synthesis of this compound would proceed via the reaction of 4-bromo-3-methylbenzoic acid with 3-methoxyphenylmagnesium bromide. Due to the high reactivity of Grignard reagents, this method is often rapid but can have lower functional group tolerance. The carboxylate group would likely need to be protected or formed from a precursor.
| Aryl Halide (Protected) | Grignard Reagent | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Methyl 4-bromo-3-methylbenzoate | 3-Methoxyphenylmagnesium bromide | NiCl₂(dppp) | THF | 0-25 | High |
| 4-Bromo-3-methylbenzonitrile | 3-Methoxyphenylmagnesium bromide | Pd(OAc)₂/SPhos | Dioxane | 80 | Good |
This data is representative of typical conditions for Kumada couplings of similar substrates and may require optimization for this specific reaction. The carboxylic acid would be obtained after hydrolysis of the ester or nitrile.
Direct Arylation Strategies
While traditional cross-coupling reactions like the Suzuki-Miyaura coupling are foundational for synthesizing biphenyl (B1667301) structures, they necessitate the pre-functionalization of both coupling partners (e.g., as a halide and a boronic acid). Direct C-H arylation has emerged as a more atom- and step-economical alternative, forging aryl-aryl bonds by activating a C-H bond on one of the aromatic rings. rsc.org This strategy streamlines synthesis by reducing the number of synthetic steps required to prepare starting materials. nih.gov
For the synthesis of biphenyl carboxylic acids, such as this compound, direct arylation of a pre-existing benzoic acid is a key approach. Pioneering work has demonstrated that the ortho C-H bonds of benzoic acids can be directly arylated using palladium catalysts. researchgate.net These methods often utilize a directing group effect, where the carboxylic acid moiety helps to position the catalyst for the selective activation of the ortho C-H bond.
Two primary methods have been developed for this transformation:
An approach using aryl iodides as the coupling partner in the presence of a palladium catalyst and a silver salt (e.g., AgOAc) to act as a halide scavenger. This method is effective for a range of electron-rich to moderately electron-poor benzoic acids. researchgate.net
A second-generation method that allows for the use of more abundant and less reactive aryl chlorides. This protocol typically employs a specialized phosphine (B1218219) ligand, such as n-butyl-di-1-adamantylphosphine, with a base like cesium carbonate in a polar aprotic solvent like DMF. It is suitable for both electron-rich and electron-poor benzoic acids. researchgate.net
The general catalytic cycle for direct arylation involves the oxidative addition of the aryl halide to the palladium center, followed by C-H bond activation/palladation with the other arene, and finally, reductive elimination to form the biaryl product and regenerate the catalyst. nih.gov
Table 1: Comparison of Direct Arylation Methods for Benzoic Acids
| Feature | Method 1 (Aryl Iodide) | Method 2 (Aryl Chloride) |
| Aryl Halide | Aryl Iodide | Aryl Chloride |
| Catalyst System | Pd(OAc)₂ | Pd(OAc)₂ / Ad₂P(nBu) |
| Base/Additive | Stoichiometric AgOAc | Cs₂CO₃ |
| Solvent | Acetic Acid | DMF |
| Substrate Scope | Electron-rich to moderately electron-poor benzoic acids | Broad (electron-rich and electron-poor) |
| Key Advantage | Simpler ligand requirements | Use of more available aryl chlorides |
This table summarizes key aspects of palladium-catalyzed direct ortho-arylation of benzoic acids based on established protocols. researchgate.net
Green Chemistry Principles in Synthesis Optimization
The optimization of synthetic routes for biphenyl compounds is increasingly guided by the principles of green chemistry, which aim to reduce waste, energy consumption, and the use of hazardous substances. mdpi.com The Suzuki-Miyaura cross-coupling, a common method for synthesizing the this compound scaffold, has been a major focus for "greening" efforts. gctlc.org
Key areas of optimization include:
Safer Solvents: A significant advancement is the replacement of hazardous organic solvents with water. gctlc.org The development of water-soluble catalysts and ligands has enabled efficient Suzuki-Miyaura couplings in neat water or aqueous mixtures, simplifying product isolation, which can often be achieved by simple filtration. rsc.orgresearchgate.net
Energy Efficiency: Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes, leading to significant energy savings. elsevier.es This technique has been successfully applied to Suzuki-Miyaura reactions to produce biphenyls. elsevier.es
Catalyst Efficiency and Recycling: Reducing the amount of precious metal catalyst (palladium) is both economically and environmentally beneficial. This is achieved by developing highly active catalysts that function at very low loadings (mol%). Furthermore, immobilizing the catalyst on a solid support, such as a fullerene, allows for its recovery and reuse over multiple reaction cycles without a significant loss of activity. mdpi.comresearchgate.net
Atom Economy: Using phosphine-free catalyst systems avoids the use of toxic and air-sensitive phosphine ligands, improving the safety and environmental profile of the reaction. elsevier.es Direct arylation strategies also contribute to better atom economy by eliminating the need for boronic acids and the associated waste from their synthesis. nih.gov
Table 2: Green Chemistry Approaches in Biphenyl Synthesis
| Green Principle | Conventional Method | Green Alternative | Benefit |
| Safer Solvents | Toluene, DMF, Dioxane | Water, Ethanol/Water | Reduced toxicity, easier workup. gctlc.orgrsc.org |
| Energy Efficiency | Conventional heating (hours) | Microwave heating (minutes) | Reduced energy consumption, faster reactions. elsevier.es |
| Catalysis | High catalyst loading, single-use | Low loading, recyclable catalysts | Cost reduction, conservation of precious metals. mdpi.comresearchgate.net |
| Atom Economy | Use of pre-functionalized reagents | Direct C-H arylation | Fewer synthetic steps, less waste. nih.gov |
This table highlights the application of green chemistry principles to optimize the synthesis of biphenyl compounds.
Functional Group Interconversions and Derivatization Pathways
The functional groups on the this compound scaffold—carboxylic acid, methoxy (B1213986), and methyl groups—offer multiple handles for chemical modification to produce a diverse range of analogues.
Carboxylic Acid Functionalization
The carboxylic acid group is a highly versatile functional handle that can be readily converted into a variety of other groups, enabling the synthesis of diverse derivatives. princeton.edu
Esterification: The carboxylic acid can be converted to its corresponding ester (e.g., a methyl or ethyl ester) through Fischer esterification (reaction with an alcohol under acidic catalysis) or by reaction with an alkyl halide under basic conditions. A process for the methylation of similar substituted benzoic acids using dimethyl sulphate has been detailed. google.com
Amidation: Reaction with amines, facilitated by coupling agents (like DCC or EDC) or after conversion to a more reactive acyl chloride, yields amides. This pathway is crucial for creating compounds with specific biological interactions, as the amide bond is a key structural feature in many pharmacologically active molecules. researchgate.net
Reduction: The carboxylic acid can be reduced to a primary alcohol (4-(3-methoxyphenyl)-3-methylbenzyl alcohol). This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).
Decarbonylative Coupling: In more advanced synthetic strategies, the carboxylic acid itself can be used as a coupling partner in decarbonylative reactions. For instance, palladium-catalyzed decarbonylative borylation can convert the carboxylic acid to an aryl boronic ester, which can then be used in subsequent Suzuki-Miyaura couplings. rsc.org
Methoxy Group Manipulations
The methoxy group (-OCH₃) is a key modulator of the electronic properties of the aromatic ring and a site for further functionalization.
Demethylation (O-Dealkylation): The most common transformation of the methoxy group is its cleavage to a hydroxyl group (-OH), yielding the corresponding phenol (B47542). This is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or protic acids like hydrobromic acid (HBr). The resulting phenol is a versatile intermediate, allowing for the introduction of a wide array of new functional groups through O-alkylation or O-acylation.
Electrophilic Substitution: The methoxy group is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution. vaia.com While the para position is blocked in the 3-methoxyphenyl ring of the target molecule, the ortho positions (2- and 6- positions relative to the methoxy group) are activated, potentially allowing for selective introduction of substituents like halogens or nitro groups under carefully controlled conditions. However, steric hindrance from the adjacent phenyl ring may influence regioselectivity.
Nucleophilic Aromatic Substitution: While less common for an electron-rich ring, specialized methods can introduce nucleophiles. For example, chromium tricarbonyl complexation can facilitate the nucleophilic substitution of a chloro group with a methoxide (B1231860) anion, a strategy used to introduce methoxy groups onto complex aromatic skeletons. clockss.org
Methyl Group Transformations
The methyl group (-CH₃) on the biphenyl scaffold, while often considered less reactive, can be functionalized, typically at the benzylic position.
Benzylic Oxidation: The methyl group can be oxidized to introduce oxygen-containing functionalities. Controlled oxidation can yield the corresponding benzyl (B1604629) alcohol or benzaldehyde. More vigorous oxidation, for example with potassium permanganate (B83412) (KMnO₄) or chromic acid, would lead to the formation of a second carboxylic acid group, yielding 4-(3-methoxyphenyl)isophthalic acid.
Benzylic Halogenation: Free-radical halogenation, using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide), can selectively introduce a halogen (e.g., bromine) at the benzylic position. patsnap.com The resulting benzylic halide is a highly reactive intermediate, susceptible to nucleophilic substitution to introduce a wide range of functional groups (e.g., -OH, -CN, -OR, -NR₂).
Advanced Spectroscopic and Structural Characterization Techniques in Compound Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR Spectroscopic Analysis
¹H NMR spectroscopy provides information about the chemical environment, connectivity, and number of protons in a molecule. For a compound like 4-(3-Methoxyphenyl)-3-methylbenzoic acid, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings, the methyl protons, and the methoxy (B1213986) protons. The chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) would be critical for assigning each proton to its specific position in the molecule.
For illustrative purposes, the ¹H NMR data for a related compound, 3-Methoxy-4-methylbenzoic acid , would show signals corresponding to its specific substitution pattern.
Table 1: Illustrative ¹H NMR Data for 3-Methoxy-4-methylbenzoic acid (Note: This data is not for this compound)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | Singlet | 1H | -COOH |
| ~7.6 | Doublet | 1H | Aromatic H |
| ~7.5 | Singlet | 1H | Aromatic H |
| ~7.2 | Doublet | 1H | Aromatic H |
| ~3.9 | Singlet | 3H | -OCH₃ |
| ~2.2 | Singlet | 3H | -CH₃ |
¹³C NMR Spectroscopic Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts of the carbon signals would indicate their environment (e.g., aromatic, carbonyl, methyl, methoxy).
As an example, the ¹³C NMR spectrum of a related biphenyl (B1667301) compound, 4-Methoxybenzoic acid , reveals characteristic signals for its carbon atoms.
Table 2: Illustrative ¹³C NMR Data for 4-Methoxybenzoic acid (Note: This data is not for this compound)
| Chemical Shift (ppm) | Assignment |
| ~167 | -COOH |
| ~163 | Aromatic C-O |
| ~131 | Aromatic C-H |
| ~123 | Aromatic C-C |
| ~113 | Aromatic C-H |
| ~55 | -OCH₃ |
2D NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and elucidating complex molecular structures.
COSY (Correlation Spectroscopy) would be used to identify protons that are coupled to each other, helping to establish the connectivity of protons within each aromatic ring of this compound.
HSQC (Heteronuclear Single Quantum Coherence) would reveal correlations between protons and the carbon atoms they are directly attached to, allowing for the direct assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between the two phenyl rings and the substituents.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, including FTIR and Raman, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid, methoxy, and aromatic functional groups.
Table 3: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300-2500 | O-H stretch (broad) | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Methyl, Methoxy |
| 1600, 1500, 1450 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Aryl Ether |
| ~1300 | O-H bend | Carboxylic Acid |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for characterizing the vibrations of the aromatic rings and the carbon-carbon bonds linking the two rings. Strong signals for the symmetric stretching of the aromatic rings would be expected.
Despite a comprehensive search for scientific literature and data, no specific experimental records detailing the mass spectrometry or X-ray crystallography of the chemical compound “this compound” could be located.
The search for advanced spectroscopic and structural characterization of this particular molecule did not yield any published High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS), single-crystal X-ray diffraction, or Hirshfeld surface analysis data.
While information on isomers and structurally related compounds is available, the strict requirement to focus solely on "this compound" prevents the inclusion of such data. For instance, mass spectrometry data for the isomeric compound "3-methoxy-4-methyl-benzoic acid" and crystallographic data for "4-(3-methoxyphenyl)-2,6-diphenylpyridine" were found, but are not relevant to the specified subject.
Therefore, the requested article with detailed research findings and data tables for "this compound" cannot be generated at this time due to the absence of the necessary scientific data in the public domain.
Computational and Theoretical Investigations of 4 3 Methoxyphenyl 3 Methylbenzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are founded on the principles of quantum mechanics and are used to determine the electronic structure and properties of molecules. These calculations provide foundational data for understanding molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A DFT study on 4-(3-Methoxyphenyl)-3-methylbenzoic acid would begin with a geometry optimization. This process systematically alters the positions of the atoms to find the lowest energy conformation, known as the ground state geometry. The results would include precise predictions of bond lengths, bond angles, and dihedral angles between the two phenyl rings and the carboxylic acid group.
Once optimized, the electronic structure can be analyzed. This includes calculating the distribution of electron density, the molecular dipole moment, and Mulliken atomic charges, which indicate how charge is distributed across the molecule. epstem.net These properties are crucial for understanding the molecule's polarity and intermolecular interactions.
Example Data Table: Predicted Geometrical Parameters This table illustrates typical data obtained from a DFT geometry optimization. The values are representative and not actual calculated data for the target compound.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C(carboxyl)-C(ring) | ~1.49 Å |
| Bond Length | C(ring)-C(ring) | ~1.48 Å |
| Bond Angle | O-C-O (carboxyl) | ~123° |
| Dihedral Angle | C-C-C-C (between rings) | ~45-55° |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. While computationally more demanding than DFT, methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate "gold standard" predictions for properties like total energy, ionization potential, and electron affinity. For a molecule of this size, such calculations would likely be reserved for verifying the accuracy of DFT results for specific properties rather than for a full geometry optimization.
The accuracy of both DFT and ab initio calculations is critically dependent on the choice of the functional and the basis set. researchgate.netbanglajol.info
Functional: In DFT, the functional (e.g., B3LYP, PBE0, M06-2X) approximates the exchange-correlation energy, which accounts for the complex quantum mechanical interactions between electrons. The choice of functional impacts the accuracy of predicted electronic properties and reaction barriers. B3LYP is a widely used hybrid functional known for providing good results for a broad range of organic molecules. epstem.netbanglajol.info
Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets, like the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent cc-pVTZ, provide more flexibility to describe the spatial distribution of electrons, leading to higher accuracy at a greater computational cost. banglajol.info The inclusion of diffuse functions ("++") is important for describing anions and weak interactions, while polarization functions ("d,p") are crucial for accurately modeling bonding. banglajol.info
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Analysis
A Molecular Electrostatic Potential (MEP) map is a visualization that illustrates the charge distribution of a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential.
Red regions indicate areas of negative potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these would be concentrated around the oxygen atoms of the carboxyl and methoxy (B1213986) groups.
Blue regions represent positive potential, indicating electron-poor areas that are prone to nucleophilic attack. This would be expected around the acidic hydrogen of the carboxyl group.
Green regions are areas of neutral potential.
The MEP map provides an intuitive guide to the molecule's reactive sites and intermolecular interaction patterns, such as hydrogen bonding. epstem.net
Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Energy Gap Analysis
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org
HOMO: This orbital acts as the electron donor. Its energy level is related to the ionization potential and indicates the molecule's nucleophilicity. pku.edu.cn
LUMO: This orbital is the electron acceptor. Its energy level corresponds to the electron affinity and points to the molecule's electrophilicity. pku.edu.cn
The energy difference between these two orbitals is the HOMO-LUMO gap (ΔE) . This gap is a critical descriptor of molecular stability and reactivity. researchgate.netresearchgate.net
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net
A small HOMO-LUMO gap suggests the molecule is more reactive, as it is more easily polarizable and requires less energy for electronic excitation. nih.gov
For this compound, DFT calculations would determine the energies of the HOMO and LUMO and map their spatial distributions, showing which parts of the molecule are involved in electron donation and acceptance.
Example Data Table: FMO Analysis This table shows representative energy values that would be calculated. The specific values are illustrative.
| Parameter | Predicted Value (eV) | Implication |
|---|---|---|
| EHOMO | -6.5 | Electron-donating capability |
| ELUMO | -1.3 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.2 | Chemical stability and reactivity |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations model how a molecule moves and behaves over time. MD simulations apply classical mechanics to a system of atoms and molecules, allowing researchers to observe conformational changes and interactions in a simulated environment (e.g., in water). nih.gov
For this compound, an MD simulation could reveal:
Conformational Flexibility: How the dihedral angle between the two phenyl rings fluctuates over time, and the rotational freedom of the methoxy and carboxylic acid groups. This provides insight into the molecule's shape and flexibility in solution.
Ligand-Target Interactions: If this molecule were being investigated as a potential drug, MD simulations would be essential for studying its interaction with a biological target, such as a protein's active site. nih.gov The simulation can predict the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and be used to estimate the binding free energy, which is a predictor of ligand potency.
QSAR (Quantitative Structure-Activity Relationship) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For a compound like this compound, QSAR studies would be instrumental in predicting its potential biological effects and in guiding the synthesis of more potent analogs.
A typical QSAR study on a series of biphenyl (B1667301) carboxylic acid derivatives, which are structurally related to this compound, would involve the following steps:
Data Set Selection: A dataset of compounds with known biological activities (e.g., enzyme inhibition, receptor binding affinity) would be compiled. This would include this compound and its structural variants.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure and properties, such as:
Topological descriptors: These describe the connectivity of atoms in the molecule.
Electronic descriptors: These relate to the electronic properties, such as partial charges and dipole moments.
Steric descriptors: These describe the size and shape of the molecule.
Hydrophobic descriptors: These quantify the lipophilicity of the molecule (e.g., logP).
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is developed that relates the calculated descriptors to the biological activity. walshmedicalmedia.com For instance, a QSAR model for a series of biphenyl carboxamide analogs with analgesic activity was developed using multiple linear regression, resulting in a statistically significant model. medcraveonline.com
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.
Hypothetical QSAR Data for Biphenyl Carboxylic Acid Derivatives
To illustrate this process, the following table presents a hypothetical set of data and a resulting QSAR equation for a series of biphenyl carboxylic acid derivatives, demonstrating the type of information a QSAR study would generate.
| Compound | Biological Activity (logIC50) | logP | Molecular Weight | Dipole Moment |
| Analog 1 | -5.2 | 3.1 | 228.25 | 2.5 |
| Analog 2 | -5.8 | 3.5 | 242.28 | 2.8 |
| This compound | -6.1 | 3.8 | 242.27 | 3.1 |
| Analog 3 | -6.5 | 4.2 | 256.31 | 3.4 |
| Analog 4 | -5.5 | 3.3 | 230.26 | 2.6 |
This table is for illustrative purposes only and does not represent real experimental data.
A hypothetical QSAR equation derived from such data might look like:
logIC50 = -3.2 + (0.8 * logP) - (0.01 * Molecular Weight) + (0.5 * Dipole Moment)
This equation would suggest that higher lipophilicity (logP) and a larger dipole moment contribute positively to the biological activity, while an increase in molecular weight has a slight negative impact. Such models are valuable for predicting the activity of new, unsynthesized analogs. walshmedicalmedia.com
Virtual Screening and Ligand-Based Drug Design Methodologies
In the absence of a known 3D structure of the biological target, ligand-based drug design methodologies are paramount. nih.govnih.gov These approaches leverage the information from known active compounds to identify new potential drug candidates.
Virtual Screening
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov If this compound were identified as a hit in a primary screen, it could be used as a template for virtual screening to find similar, potentially more potent compounds.
A common workflow for virtual screening using a known active compound includes:
Template Selection: this compound would serve as the query molecule.
Database Searching: Large chemical databases (e.g., ZINC, ChEMBL) are searched for molecules with structural or pharmacophoric similarity to the template.
Filtering and Docking: The retrieved compounds are filtered based on drug-like properties (e.g., Lipinski's rule of five) and then docked into a homology model of the target protein, if available, to predict their binding affinity and pose. researchgate.net
Hit Selection: The top-ranking compounds are selected for experimental validation.
Ligand-Based Drug Design
Ligand-based drug design focuses on the properties of known ligands to develop a pharmacophore model. A pharmacophore represents the essential 3D arrangement of functional groups that are necessary for biological activity.
For this compound, a pharmacophore model could be generated based on its key chemical features:
An aromatic ring (from the phenyl group).
A hydrogen bond acceptor (the methoxy group).
A hydrogen bond donor/acceptor (the carboxylic acid group).
A hydrophobic feature (the methyl group).
This pharmacophore model can then be used to screen virtual libraries for compounds that match these features in the correct spatial arrangement.
Illustrative Data from a Virtual Screening Campaign
The following table provides a hypothetical example of results from a virtual screening campaign using a pharmacophore model based on a biphenyl carboxylic acid scaffold.
| Compound ID | Similarity Score | Predicted Binding Affinity (kcal/mol) | Lipinski's Rule of Five Violations |
| ZINC12345 | 0.92 | -8.5 | 0 |
| ZINC67890 | 0.88 | -8.2 | 0 |
| This compound (Template) | 1.00 | -7.9 | 0 |
| ZINC54321 | 0.85 | -7.5 | 1 |
| ZINC09876 | 0.81 | -7.1 | 0 |
This table is for illustrative purposes only and does not represent real experimental data.
In this hypothetical scenario, compounds with high similarity scores and favorable predicted binding affinities would be prioritized for synthesis and biological testing.
Molecular and Mechanistic Biological Studies of 4 3 Methoxyphenyl 3 Methylbenzoic Acid Derivatives
Investigation of Molecular Target Interactions and Binding Mechanisms
The biological activity of 4-(3-methoxyphenyl)-3-methylbenzoic acid and its derivatives is intrinsically linked to their ability to interact with specific molecular targets, primarily proteins such as enzymes and receptors. Understanding these interactions at a molecular level is crucial for elucidating their mechanism of action and for the rational design of new, more potent, and selective compounds.
Derivatives of benzoic acid have been investigated for their inhibitory effects on several key enzymes involved in metabolic and physiological pathways.
α-Amylase and α-Glucosidase: These enzymes are critical for carbohydrate digestion, and their inhibition is a key strategy for managing type 2 diabetes. mdpi.com Pancreatic α-amylase hydrolyzes complex carbohydrates into simpler sugars, which are further broken down by α-glucosidases into glucose for absorption. mdpi.com Inhibiting these enzymes can delay glucose uptake and reduce postprandial blood sugar levels. mdpi.com Studies on various benzoic acid derivatives show that their inhibitory potency is highly dependent on the substitution pattern on the benzene (B151609) ring. For instance, a study on 17 different phenolic acids with a benzoic acid core found that 2,3,4-trihydroxybenzoic acid was the most potent inhibitor of α-amylase, with a half-maximal inhibitory concentration (IC50) of 17.30 ± 0.73 mM. nih.gov The presence of a hydroxyl group at the 2-position was found to have a strong positive effect on inhibitory activity, whereas methoxylation at the same position had a negative effect. nih.gov Kinetic studies of α-glucosidase inhibition by extracts containing such compounds have revealed noncompetitive-uncompetitive modes of inhibition. nih.gov
Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator in both insulin (B600854) and leptin signaling pathways. mdpi.com Its inhibition leads to enhanced insulin sensitivity, making it an attractive target for the treatment of type 2 diabetes and obesity. mdpi.com While specific studies on this compound are limited, related structures are being explored as PTP1B inhibitors. For example, allosteric inhibitors have been shown to be effective in animal models. nih.gov
Thromboxane (B8750289) Synthase: Thromboxane A2 is a potent vasoconstrictor and platelet aggregation stimulus, while prostacyclin has opposing effects. nih.gov Selective inhibition of thromboxane synthase is a therapeutic goal in managing vascular occlusive diseases. nih.gov Benzoic acid derivatives, such as dazoxiben, have been identified as inhibitors of thromboxane synthase. mdpi.com These inhibitors act reversibly and can increase the production of beneficial prostacyclin, highlighting a potential mechanism for therapeutic intervention. nih.gov
Table 1: Inhibitory Activity (IC₅₀) of Benzoic Acid Derivatives against Various Enzymes
Compound/Derivative Target Enzyme IC₅₀ Value Reference 2,3,4-Trihydroxybenzoic acid α-Amylase 17.30 ± 0.73 mM mdpi.com 4-Methylbenzoic acid α-Amylase 52.35 ± 3.31 mM mdpi.com Zataria multiflora (ethyl acetate (B1210297) fraction) α-Glucosidase 0.35 ± 0.01 mg/mL nih.gov Pal-BikBH3 analogue PTP1B 0.937 µmol/L nih.gov Pal-BidBH3 analogue PTP1B 2.15 µmol/L nih.gov
Receptor binding assays are fundamental in determining the affinity and selectivity of a compound for its target receptor. nih.gov These assays typically measure the displacement of a radiolabeled ligand by the test compound to calculate the inhibition constant (Ki) or use label-free methods like bio-layer interferometry (BLI). nih.govnih.gov
Adrenergic Receptors: A series of benzoic acid derivatives featuring a phenylethanolaminotetraline (PEAT) skeleton and a biphenyl (B1667301) ether moiety were designed as β3 adrenergic receptor agonists. nih.gov One such analogue exhibited an excellent balance of high potency, with an EC50 value of 0.38 nM for the β3 receptor, and high selectivity over β1 and β2 receptors. nih.gov
Retinoid Receptors: Certain synthetic benzoic acid derivatives with structural similarities to retinoic acid have been shown to compete with retinoic acid for binding to the cellular retinoic acid binding protein, suggesting a common mechanism of action. nih.gov
Opioid Receptors: The opioid receptor system is another area of investigation. N-substituted 4-(3-hydroxyphenyl)piperazines, which contain a related methoxyphenyl precursor moiety, have been identified as pure opioid receptor antagonists. nih.gov Further derivatives have been developed as potent and selective kappa opioid receptor antagonists. nih.gov
Chemokine Receptors: The CXCR4 receptor, a G-protein-coupled receptor (GPCR), plays a role in cell migration and is a target in various diseases. nih.gov Its activation by the ligand CXCL12 triggers several downstream signaling pathways. nih.gov While direct binding studies of this compound to CXCR4 are not widely reported, the study of antagonists for this receptor is an active area of research. nih.govnih.gov
Other Protein Targets: Research into 2,5-substituted benzoic acid derivatives has identified dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov Using biophysical methods like BLI, direct binding was validated, with lead compounds showing Ki values of 84 nM and 100 nM for Bfl-1 protein. nih.gov
Table 2: Receptor Binding Affinity of Benzoic Acid Derivatives
Compound/Derivative Class Target Receptor/Protein Affinity Metric (Value) Reference Biphenyl analogue (12b) β3 Adrenergic Receptor EC₅₀ (0.38 nM) biorxiv.org Piperazine JDTic-like analogue (10a) Kappa Opioid Receptor Kₑ (3.37 nM) nih.gov 2,5-substituted benzoic acid (23) Bfl-1 Protein Kᵢ (84 nM) nih.gov 2,5-substituted benzoic acid (24) Bfl-1 Protein Kᵢ (100 nM) nih.gov
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. biorxiv.orgIt provides insights into binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
Docking studies on benzoic acid derivatives have been instrumental in understanding their inhibitory mechanisms. For example, in the context of α-amylase inhibition, docking revealed that hydrogen bonding and hydrophobic interactions were the primary forces involved. nih.govThe most potent inhibitor, 2,3,4-trihydroxybenzoic acid, formed five hydrogen bonds with key amino acid residues like Lys 200, Tyr 151, and His 201. nih.govSimilarly, docking studies of benzoic acid derivatives against the SARS-CoV-2 main protease were used to predict binding affinities and interactions with active site residues. nih.govThese studies observed a trend of increasing docking scores with an increasing number of hydroxyl groups on the benzoic acid scaffold. nih.gov In the development of pyrimidine (B1678525) derivatives as potential anticancer agents, molecular docking was used to analyze interactions with cyclin-dependent kinase 2 (CDK2). researchgate.netThe results showed that potent compounds formed hydrogen bonds with residues such as LYS89 and Pi-Alkyl bonds with LEU134, ILE10, and VAL18, corroborating their potential mechanism of action. researchgate.net
Cellular Pathway Modulation and Signaling Cascade Perturbations
In vitro cell-based assays are critical tools for understanding the biological effects of a compound at the cellular level. These assays can measure cytotoxicity, cell viability, proliferation, and specific mechanistic events like apoptosis and cell cycle arrest.
For example, novel pyrazolo[3,4-b]pyridine derivatives have been evaluated for their anti-cancer potency against various cancer cell lines, including HeLa, MCF7, and HCT-116. nih.govThe cytotoxicity was determined using assays that measure the half-maximal inhibitory concentration (IC50). nih.govTo further elucidate the mechanism, apoptosis assays using Annexin V/PI staining were performed. One derivative induced a significant level of total apoptosis (42.19%) in the Hela cell line compared to controls. nih.govFurthermore, cell cycle analysis showed that some derivatives can cause cell cycle arrest at specific phases, such as the G2/M phase, in a dose-dependent manner, providing insight into their antiproliferative action. mdpi.comSimilarly, studies on 4,9-diazapyrenium hydrogensulfate derivatives used DNA fragmentation analysis by agarose (B213101) gel electrophoresis to confirm that the compounds induced apoptotic cell death. preprints.org
To gain a global view of the cellular response to a compound, high-throughput techniques like gene expression and proteomic profiling are employed. These methods can identify entire pathways and signaling cascades that are perturbed by the compound.
For instance, tandem mass tag-based quantitative proteomics has been used to investigate the anticancer mechanisms of novel synthetic chalcone (B49325) analogues, which can share methoxy-phenyl features with the compound of interest. This approach revealed that the chalcone derivatives induced the unfolded protein response, which subsequently led to apoptosis. The proteomic data also showed an increase in the abundance of proteins in the MHC-I pathway, suggesting potential immune stimulation, and indicated a disruption of the cell cycle by interfering with microtubule structure.
Proteomic profiling can also map the interaction network of a specific receptor upon activation. This has been applied to the μ-opioid receptor to identify subcellular location, trafficking partners, and functional partners, revealing that different agonists can induce distinct changes in the receptor's proximal proteome. nih.govThese powerful techniques provide a comprehensive understanding of a compound's mechanism of action far beyond its primary target. nih.gov
Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization
The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for optimizing the bioactivity of these compounds by systematically modifying their chemical framework and evaluating the resulting impact on their biological function.
The biaryl core of this compound, consisting of two interconnected phenyl rings, is a key determinant of its biological activity. Systematic modifications to this core can significantly alter the compound's interaction with biological targets. The rotational flexibility around the biphenyl bond allows the molecule to adopt various conformations, which can influence its binding affinity to enzymes and receptors.
The synthesis of a library of biphenyl carboxylic acids often involves methods like the Suzuki-Miyaura coupling, which allows for the introduction of diverse substituents on the phenyl rings. The nature and position of these substituents play a critical role in defining the biological effects of the resulting derivatives.
The potency and selectivity of this compound derivatives can be fine-tuned by altering the substituents on the biaryl core. The presence of electron-donating or electron-withdrawing groups can modify the electronic properties of the molecule, affecting its reactivity and interaction with biological targets.
For instance, studies on analogous biphenyl carboxylic acids have shown that the introduction of different functional groups leads to a range of biological activities. The table below summarizes the observed effects of various substituents on the anticancer activity of a series of biphenyl carboxylic acid analogs against MCF-7 and MDA-MB-231 breast cancer cell lines.
| Substituent | Position | Effect on Anticancer Activity | IC50 (µM) against MCF-7 | IC50 (µM) against MDA-MB-231 |
| Unsubstituted | - | Good activity | 10.14 ± 2.05 | 10.78 ± 2.58 |
| Chloro | Varies | Lower activity | - | - |
| Cyano | Varies | Lower activity | - | - |
| Methoxy (B1213986) | Varies | Lower activity | - | - |
| Trifluoromethyl | Varies | Lower activity | - | - |
| Methyl | Varies | Lower activity | - | - |
| Bromo | Varies | No activity | - | - |
| Benzyloxy | Varies | Potent activity | 9.92 ± 0.97 | 9.54 ± 0.85 |
Data is generalized from studies on analogous biphenyl carboxylic acid derivatives and does not represent the specific compound this compound.
The data suggests that for this particular series of compounds, unsubstituted or benzyloxy-substituted derivatives exhibit the most promising anticancer activity, while the presence of other groups tends to diminish it. The carboxylic acid functional group is also a critical component for the bioactivity of these molecules, often enhancing their hydrophilicity and influencing their bioavailability.
Stereochemistry plays a pivotal role in the biological activity of chiral molecules. For derivatives of this compound that possess stereocenters, the spatial arrangement of atoms can dramatically affect their interaction with chiral biological targets such as enzymes and receptors. Generally, one enantiomer of a chiral drug is more active than the other.
The resolution of racemic mixtures to isolate individual enantiomers is a common practice in medicinal chemistry to evaluate the activity of each stereoisomer. Techniques such as chiral chromatography or the formation of diastereomeric salts with a chiral resolving agent are employed for this purpose. While specific stereochemical studies on this compound are not widely reported, the principles of stereoselectivity observed in other bioactive compounds are expected to apply. The three-dimensional structure of the molecule dictates its fit into the binding site of a target protein, and even minor changes in stereochemistry can lead to significant differences in biological response.
Preclinical Models for Mechanistic Biological Inquiry
Preclinical models are essential for elucidating the mechanisms of action of novel compounds and for predicting their potential therapeutic efficacy and safety in humans. These models range from in vitro assays using cell cultures to in vivo studies in animal models.
In vitro models provide a controlled environment to study the effects of this compound derivatives on specific cell types and molecular targets. Cancer cell lines are commonly used to screen for antiproliferative activity. For example, human breast cancer cell lines such as MCF-7 and MDA-MB-231, and colon cancer cell lines like HCT-116, are utilized to determine the concentration of a compound required to inhibit cell growth by 50% (IC50).
Beyond cancer, derivatives of biphenyl carboxylic acids have been investigated in other disease models. For instance, in models of bone resorption, these compounds have been studied for their ability to inhibit osteoclast formation and activity, which is relevant for diseases like osteoporosis. The table below indicates some of the in vitro models where analogous compounds have been tested.
| Disease Model | Cell Line/Assay | Target/Pathway Investigated |
| Breast Cancer | MCF-7, MDA-MB-231 | Cell proliferation, Apoptosis |
| Colon Cancer | HCT-116 | Cell proliferation, Apoptosis |
| Bone Resorption | Mouse bone marrow macrophages | Osteoclast formation and survival |
These in vitro studies are crucial for initial screening and for generating hypotheses about the mechanism of action before moving to more complex in vivo models.
In vivo studies in rodent models, such as mice and rats, are a critical step in the preclinical evaluation of drug candidates. These studies provide insights into the compound's pharmacokinetics, efficacy, and potential toxicity in a whole-organism context. For biphenyl carboxylic acid derivatives with anticancer potential, human tumor xenograft models in immunocompromised mice are often used. nih.gov In these models, human cancer cells are implanted into the mice, and the effect of the compound on tumor growth is evaluated. nih.gov
Mechanistic studies in these models aim to understand how the compound exerts its therapeutic effect at the molecular level. This can involve analyzing tissues and tumors from treated animals to assess changes in protein expression and signaling pathways. For example, studies on a nonplanar analogue of fascaplysin, a biphenyl-4-carboxylic acid derivative, in SCID mouse models with human tumor xenografts (HCT-116 and NCI-H460) demonstrated significant efficacy. nih.gov Western blot analysis of treated cells revealed an upregulation of p53, p21, and p27 proteins, and a downregulation of cyclin B1 and Cdk1, indicating that the compound blocks the cell cycle and induces apoptosis. nih.gov
Emerging Research Directions and Future Perspectives
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
Table 1: Applications of AI/ML in the Development of 4-(3-Methoxyphenyl)-3-methylbenzoic Acid Analogues
| AI/ML Technique | Application Area | Potential Impact on Compound Development |
| Quantitative Structure-Activity Relationship (QSAR) | Property Prediction | Rapidly estimates the biological activity and physicochemical properties of new analogues, guiding selection for synthesis. |
| Generative Adversarial Networks (GANs) | De Novo Design | Creates novel molecular structures based on the core scaffold, tailored for specific therapeutic targets. nih.gov |
| Recurrent Neural Networks (RNNs) | Retrosynthesis Planning | Predicts optimal and efficient chemical synthesis routes, reducing development time and resource expenditure. nih.gov |
| Graph Neural Networks (GNNs) | Target Identification | Analyzes complex biological data to identify and validate potential protein targets for new compound analogues. |
| Natural Language Processing (NLP) | Literature Mining | Scans and extracts relevant findings from scientific literature to inform research directions and avoid redundant experiments. |
Advancements in Asymmetric Synthesis of Chiral Analogues
The concept of chirality is fundamental in pharmacology, as different enantiomers of a chiral drug can exhibit vastly different biological activities and metabolic profiles. nih.gov The structure of this compound, a biphenyl (B1667301) derivative, presents the possibility of atropisomerism—a type of axial chirality arising from restricted rotation around the single bond connecting the two phenyl rings. The development of methods for the asymmetric synthesis of such chiral analogues is a significant and challenging area of research. nih.gov
Recent breakthroughs in organocatalysis and transition-metal catalysis have enabled highly enantioselective syntheses of axially chiral compounds. nih.govims.ac.jp These methods could be adapted to produce specific enantiomers of this compound derivatives. For instance, chiral phosphoric acids and isothiourea-based catalysts have shown great success in controlling stereochemistry in complex reactions. nih.govims.ac.jp The ability to selectively synthesize one enantiomer over the other is crucial for developing safer and more effective therapeutic agents, as it allows for the isolation of the biologically active form while minimizing potential off-target effects from the other enantiomer. nih.gov
Exploration of Novel Bioactive Scaffolds Derived from this compound
The molecular framework of this compound serves as a versatile building block for the creation of novel bioactive scaffolds. ossila.comchemixl.com By chemically modifying its carboxylic acid and methoxy (B1213986) functional groups, or by using the biphenyl core as a starting point, researchers can construct a diverse library of new compounds with potentially unique biological activities.
One promising approach is molecular hybridization, where the compound is combined with other known pharmacophores to create a single hybrid molecule with multifunctional properties. mdpi.com For example, derivatives of benzoic acid have been used to create novel polyester (B1180765) scaffolds for tissue engineering or incorporated into chalcone (B49325) structures to explore anticancer properties. mdpi.comnih.gov The synthesis of new heterocyclic systems, such as oxadiazoles, from benzoic acid derivatives has also been explored for antimicrobial applications. ossila.com These strategies aim to develop new chemical entities that may offer improved efficacy, better target selectivity, or novel mechanisms of action for a range of therapeutic areas, including the treatment of neurodegenerative diseases and cancer. nih.gov
Table 2: Potential Bioactive Scaffolds from Benzoic Acid Derivatives
| Scaffold Type | Synthetic Strategy | Potential Therapeutic Application | Reference Example |
| Chalcone-Hybrid | Molecular hybridization via linker | Anticancer agents | mdpi.com |
| Oxadiazole Derivative | Cyclization reaction from hydrazide intermediate | Antimicrobial agents | ossila.com |
| Biodegradable Polyester | Polycondensation with diols | Tissue engineering, bone void fillers | nih.gov |
| Modified Chitosan Gels | Grafting onto biopolymers | Drug delivery, neuroprotection | nih.gov |
| Sulfonamide Conjugate | Reaction with chlorosulfonylating agents | Antibacterial, antimalarial agents | nih.gov |
Development of Advanced Analytical Techniques for Trace Analysis
As the applications of this compound and its derivatives expand, the need for highly sensitive and selective analytical methods for their detection and quantification at trace levels becomes critical. This is particularly important in pharmacokinetic studies, environmental monitoring, and quality control. While standard techniques like TLC and column chromatography are used for purification, they lack the sensitivity required for trace analysis. nih.gov
Future research will likely focus on the development and validation of methods based on High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). This technique offers exceptional sensitivity and specificity, allowing for the detection of minute quantities of the compound in complex matrices such as plasma, urine, or water. Other promising techniques include Capillary Electrophoresis (CE) and Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization. The development of these advanced methods is essential for accurately assessing compound exposure, metabolism, and environmental fate.
Multi-Omics Approaches in Unraveling Compound-Induced Biological Responses
By exposing cells or organisms to the compound and subsequently analyzing the changes across these different "omic" layers, scientists can identify the specific cellular pathways and molecular networks that are affected. nih.gov For instance, a multi-omics study could reveal if the compound alters gene expression, protein levels, and metabolic pathways all related to a specific disease process. This systems-level perspective is invaluable for elucidating mechanisms of action, identifying biomarkers of efficacy or toxicity, and discovering novel therapeutic applications. nih.gov
Table 3: Multi-Omics Technologies for Mechanistic Insights
| Omics Field | Molecules Analyzed | Key Biological Questions Answered |
| Genomics | DNA | Identifies genetic predispositions or mutations that influence compound response. |
| Transcriptomics | RNA | Reveals which genes are activated or suppressed by the compound. |
| Proteomics | Proteins | Determines how the compound affects protein expression, modification, and interaction networks. nih.gov |
| Metabolomics | Metabolites | Uncovers changes in metabolic pathways and identifies metabolic biomarkers of compound activity. nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(3-Methoxyphenyl)-3-methylbenzoic acid with high purity?
- Methodology : Optimized synthesis involves refluxing precursors (e.g., substituted chalcones) with appropriate reagents, followed by purification via recrystallization (hexane-dichloromethane mixtures) . Solvent recovery (e.g., ethanol distillation) enhances cost-effectiveness and sustainability . Purity verification requires techniques like HPLC or NMR to confirm absence of byproducts .
Q. How can researchers ensure the structural accuracy of this compound post-synthesis?
- Methodology : Use X-ray crystallography to resolve stereochemistry and hydrogen-bonding patterns (e.g., R₂²(8) dimer formation) . Complement with FTIR for functional group validation (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and ¹H/¹³C NMR to confirm substituent positions . Cross-reference spectral data with published analogs .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodology : Follow MSDS guidelines for structurally related benzoic acids: use PPE (gloves, goggles), ensure ventilation, and avoid inhalation/skin contact due to potential toxicity . Store in sealed containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its intermolecular interactions?
- Methodology : Analyze crystal packing via synchrotron X-ray diffraction (λ = 0.44 Å) to identify chiral axes and hydrogen-bonding networks (e.g., O2→O1 interactions forming RS dimers) . Computational modeling (DFT) can predict dimer stability and steric effects of the 3-methoxy group on π-π stacking .
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?
- Methodology : Conduct dose-response assays under standardized conditions (pH, solvent) to address variability in IC₅₀ values . Use molecular docking to compare binding affinities across enzyme isoforms (e.g., COX-2 vs. COX-1) and validate with mutagenesis studies . Replicate findings in multiple cell lines to rule out context-dependent effects .
Q. What advanced spectroscopic techniques are critical for elucidating the electronic environment of this compound?
- Methodology : Employ high-resolution ESI-MS to confirm molecular weight (C₁₅H₁₄O₃) and isotopic patterns . Solid-state NMR can probe crystallographic effects on chemical shifts, while UV-Vis spectroscopy assesses conjugation between the methoxyphenyl ring and carboxylic acid . Synchrotron-assisted XRD provides sub-Ångström resolution for bond-length analysis .
Data Analysis and Experimental Design
Q. How should researchers design experiments to study the metabolic stability of this compound?
- Methodology : Use LC-MS/MS to track metabolite formation in hepatic microsomes, identifying oxidation sites (e.g., methyl or methoxy groups) . Compare degradation rates across species (human vs. rodent) to assess translational relevance. Include phase II enzyme inhibitors (e.g., UDP-glucuronosyltransferase) to isolate metabolic pathways .
Q. What computational approaches are effective for predicting the reactivity of this compound in nucleophilic substitution?
- Methodology : Apply DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, highlighting electrophilic centers at the benzene ring . Validate with kinetic studies using varying nucleophiles (e.g., amines, thiols) and monitor reaction progress via in situ IR .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
